molecular formula C25H21N3O6 B5186764 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 5868-99-5

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B5186764
CAS RN: 5868-99-5
M. Wt: 459.4 g/mol
InChI Key: PXQIWNKHRHOWMU-UHFFFAOYSA-N
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Description

Heterocyclic compounds, including pyrrolo[3,4-d]isoxazoles, play a significant role in various fields of chemistry and pharmacology due to their complex structures and diverse chemical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential biological activities.

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]isoxazole derivatives and related compounds typically involves 1,3-dipolar cycloaddition reactions, where nitrilimines are reacted with suitable dipolarophiles such as N-benzyl maleimide to produce the desired heterocyclic compounds. This method provides a straightforward approach to obtaining various substituted pyrrolo[3,4-d]isoxazole derivatives with high yields and selectivity (Kaur, Singh, & Singh, 2013).

Molecular Structure Analysis

The molecular structures of these compounds can be determined using single-crystal X-ray analysis, which confirms the presence of the pyrrolo[3,4-d]isoxazole core and provides detailed insights into the stereochemistry and molecular conformation (Moroz et al., 2018).

Chemical Reactions and Properties

Pyrrolo[3,4-d]isoxazoles undergo various chemical reactions, including rearrangements and cycloadditions, which can be exploited to synthesize a wide range of derivatives with diverse functional groups. These reactions often involve isomerization or nucleophilic substitutions, allowing for the introduction of various substituents into the heterocyclic framework (Doleschall et al., 1986).

Physical Properties Analysis

The physical properties of pyrrolo[3,4-d]isoxazoles, such as solubility, melting points, and crystallinity, are influenced by the nature and position of the substituents on the heterocyclic core. These properties are critical for determining the compound's suitability for further chemical modifications and potential applications in material science or pharmaceuticals.

Chemical Properties Analysis

The chemical properties of pyrrolo[3,4-d]isoxazoles, including reactivity, stability, and electronic characteristics, are determined by the electron-donating or electron-withdrawing nature of the substituents. Studies on these compounds reveal their potential as intermediates in organic synthesis, with applications ranging from medicinal chemistry to materials science due to their versatile reactivity and structural diversity (Zhang et al., 2009).

properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-2-33-20-14-12-17(13-15-20)26-24(29)21-22(16-8-10-19(11-9-16)28(31)32)27(34-23(21)25(26)30)18-6-4-3-5-7-18/h3-15,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQIWNKHRHOWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386840
Record name F1065-0384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

CAS RN

5868-99-5
Record name F1065-0384
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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